molecular formula C12H11ClN2O2 B15210187 N-(3-Chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-43-4

N-(3-Chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B15210187
CAS No.: 61643-43-4
M. Wt: 250.68 g/mol
InChI Key: KDXQCIFXELXVIG-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a 1,2-oxazole derivative featuring a carboxamide group linked to a substituted aromatic ring. Its molecular structure includes:

  • A 5-methyl-1,2-oxazole core.
  • A 3-chloro-4-methylphenyl substituent on the carboxamide nitrogen.

Properties

CAS No.

61643-43-4

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H11ClN2O2/c1-7-3-4-9(5-11(7)13)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16)

InChI Key

KDXQCIFXELXVIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 5-methylisoxazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3-chloro-4-methylphenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing oxazole ring activates the chloro substituent toward attack by nucleophiles such as hydroxide ions or amines.

Reaction TypeConditionsProductsKey Considerations
Chlorine replacementNaOH (aqueous), 80–100°CHydroxyl or amino-substituted derivativesRequires polar aprotic solvents
Amine incorporationNH₃/EtOH, refluxPrimary amine adductsCatalyzed by Cu or Pd complexes

The reaction proceeds via a Meisenheimer complex intermediate, where the nucleophile attacks the electron-deficient aromatic ring. Steric hindrance from the methyl group at the 4-position may reduce reaction rates compared to unsubstituted analogs.

Hydrolysis of Carboxamide Group

The carboxamide moiety (-CONH-) undergoes acid- or base-catalyzed hydrolysis , yielding corresponding carboxylic acids and amines.

Hydrolysis TypeConditionsProductsYield Optimization Factors
AcidicHCl (6M), reflux, 12–24 hrs5-methyl-1,2-oxazole-4-carboxylic acid + 3-chloro-4-methylanilineTemperature control critical
BasicNaOH (10%), 70°C, 8–10 hrsSodium salt of carboxylic acid + free amineProlonged heating degrades oxazole

Hydrolysis rates depend on the electronic effects of the oxazole ring, which stabilizes the transition state through conjugation.

Oxazole Ring Oxidation

The 1,2-oxazole ring participates in oxidation reactions , particularly at the nitrogen-oxygen bond.

Oxidizing AgentConditionsProductsSide Reactions
H₂O₂ (30%)Acetic acid, 50°C, 3 hrsOxazole N-oxideOveroxidation to ring-opened products
KMnO₄H₂SO₄, 0°C, 1 hrMalonic acid derivativesRequires strict temperature control

Oxidation to the N-oxide enhances electrophilicity, making the ring susceptible to further functionalization .

Cycloaddition Reactions

The oxazole ring engages in [4+2] cycloadditions with dienophiles, forming bicyclic structures.

DienophileConditionsProductsStereochemical Outcomes
Acetylene150°C, solvent-freeFused pyridine-oxazole systemsEndo preference observed
Maleic anhydrideToluene, 110°C, 12 hrsDiels-Alder adductsRegioselectivity influenced by substituents

These reactions exploit the oxazole’s diene character, with electron-donating methyl groups modulating reactivity.

Electrophilic Substitution on Aromatic Rings

The 4-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation).

ReactionReagentsPosition SelectivityMajor Products
NitrationHNO₃/H₂SO₄, 0–5°CPara to methyl groupNitro-substituted derivatives
SulfonationSO₃/H₂SO₄, 40°COrtho/para to chloro groupSulfonic acid derivatives

Steric effects from the methyl group direct electrophiles to the para position, while the chloro group exerts moderate deactivation .

Functional Group Interconversion

The carboxamide group can be converted to other functionalities:

ReactionReagentsProductsApplications
ReductionLiAlH₄, THF, refluxPrimary aminePrecursor for Schiff base synthesis
Thioamide formationP₄S₁₀, pyridine, 60°CThioamide analogEnhanced metal-chelating capacity

Reduction proceeds via a tetrahedral intermediate, while thionation requires careful moisture exclusion.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) data indicates decomposition above 220°C, releasing CO₂ and HCl. Photolysis at 254 nm induces ring-opening via N-O bond cleavage, forming nitrile and ketene intermediates.

This compound’s reactivity profile supports its utility in synthesizing bioactive molecules, agrochemicals, and coordination complexes. Further experimental validation of reaction kinetics and byproduct analysis is recommended to expand its synthetic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Differences in Aromatic Substituents
Compound Name Aromatic Substituent Oxazole Substituent Biological/Physicochemical Notes References
N-(3-Chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide 3-chloro-4-methylphenyl 5-methyl Target compound; limited direct data
N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate 2,4-difluorophenyl 5-methyl Immunomodulating agent; crystallizes in monoclinic system with hydrogen-bonded networks
N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate 2,6-dichlorophenyl 5-methyl Synthesized via acetonitrile-mediated reaction (78.5% yield); triclinic crystal structure
5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide (Impurity-G) 4-methylphenyl 5-methyl Teriflunomide impurity; reduced electron-withdrawing effects compared to chloro analogs
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 5-chloro-2-methylphenyl + 3-(2-chlorophenyl) 5-methyl Dual chloro substituents; enhanced steric hindrance

Key Observations :

  • Halogen Position: Chlorine at the 3-position (target compound) vs.
  • Methyl vs. Halogen : Methyl groups (e.g., Impurity-G) reduce electron-withdrawing effects compared to chloro substituents, which may influence metabolic stability .

Key Observations :

  • Synthesis : Most analogs are synthesized via nucleophilic acyl substitution between isoxazole-4-carboxylic acid chlorides and substituted anilines .

Biological Activity

N-(3-Chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 261.71 g/mol
Molecular Formula C13H12ClN2O2
CAS Number 61643-43-4
LogP 3.55
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis through the activation of p53 pathways and caspase cascades, which are crucial for programmed cell death .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits potent cytotoxic effects against human leukemia (CEM) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range .
  • Apoptotic Induction : Flow cytometry assays confirmed that the compound induces apoptosis in a dose-dependent manner, significantly increasing the expression of apoptotic markers such as cleaved caspase-3 .
  • Structure-Activity Relationship (SAR) : Modifications to the oxazole ring system have been shown to enhance biological activity. For instance, substituents on the aromatic ring can influence potency and selectivity against different cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

  • Bacterial Inhibition : Preliminary studies suggest that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 5 to 30 µg/mL .
  • Fungal Activity : The compound also shows antifungal potential, particularly against Candida species, indicating a broad spectrum of antimicrobial activity .

Case Study 1: Anticancer Efficacy

A study published in MDPI highlighted that derivatives of oxazole compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications to enhance efficacy and reduce toxicity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of oxazole derivatives found that this compound displayed promising results against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for N-(3-Chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via carboxamide coupling. A validated protocol involves reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with 3-chloro-4-methylaniline using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIPEA (diisopropylethylamine) in DMF (dimethylformamide). Critical parameters include:

  • Molar ratios : 1:1.3 (acid:coupling agent) to ensure complete activation of the carboxylic acid.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Purification : Recrystallization from methanol/water (10:1) yields >95% purity.

Example workflow:

StepReagents/ConditionsPurpose
1HBTU, DIPEA, DMFCarboxylic acid activation
23-Chloro-4-methylanilineAmide bond formation
3Diethyl ether extractionRemove unreacted reagents
4MeOH/H2O recrystallizationFinal purification

Q. How can researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • NMR spectroscopy : Confirm substituent positions via 1H^1H and 13C^{13}C NMR. For example, the oxazole methyl group typically resonates at δ 2.4–2.6 ppm, while aromatic protons appear at δ 7.1–7.8 ppm .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 305.08) .
  • HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary biological screening methods are recommended for this compound?

Prioritize in vitro assays to evaluate:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxazole scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How do substituent modifications on the phenyl and oxazole rings affect structure-activity relationships (SAR)?

Key findings from analogous compounds:

  • Chlorine position : 3-Chloro substitution on the phenyl ring enhances antimicrobial activity compared to 2- or 4-position isomers (MIC reduction by 50% in S. aureus) .
  • Methyl groups : 5-Methyl on oxazole improves metabolic stability but reduces solubility. Replace with trifluoromethyl for balanced properties .
  • Carboxamide linkage : N-aryl substitution (vs. alkyl) increases binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .

Example SAR table:

SubstituentBiological EffectMechanism
3-Cl (phenyl)↑ AntimicrobialEnhanced membrane penetration
5-CH3_3 (oxazole)↑ Metabolic stabilitySteric hindrance to cytochrome P450
4-CH3_3 (phenyl)↓ SolubilityIncreased hydrophobicity

Q. What crystallographic data are available for this compound, and how do intermolecular interactions influence its stability?

Single-crystal X-ray diffraction reveals:

  • Hydrogen bonding : The carboxamide NH forms a bond with the oxazole oxygen (distance: 2.89 Å), stabilizing the planar structure .
  • π-π stacking : Adjacent phenyl rings interact with a centroid distance of 3.65 Å, contributing to crystal packing .
  • Torsional angles : The dihedral angle between oxazole and phenyl rings is 12.3°, indicating minimal steric strain .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC50_{50} values) may arise from:

  • Assay conditions : Differences in pH, serum concentration, or incubation time. Standardize protocols using CLSI guidelines .
  • Compound degradation : Verify stability via LC-MS before assays. For example, oxazole derivatives degrade under UV light, requiring dark storage .
  • Cell line variability : Use isogenic cell lines and validate results across multiple models (e.g., primary vs. immortalized cells) .

Recommended workflow:

  • Replicate experiments with independent synthetic batches.
  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Use orthogonal assays (e.g., fluorescence and luminescence-based readouts) .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction intermediates?

  • TLC (Rf_f values) : Track coupling reactions using silica plates with ethyl acetate/hexane (3:7).
  • FT-IR : Confirm amide bond formation (C=O stretch at ~1650 cm1^{-1}) .
  • In situ NMR : Monitor real-time progress in deuterated solvents (e.g., DMSO-d6_6) .

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Target selection : Prioritize proteins with oxazole-binding motifs (e.g., kinases, GPCRs).
  • Docking software : Use AutoDock Vina with AMBER force fields.
  • Validation : Compare predicted binding poses with crystallographic data (e.g., PDB ID 1U3) .

Example docking result:

  • Binding energy: -9.2 kcal/mol for COX-2 active site.
  • Key interactions: Hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .

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